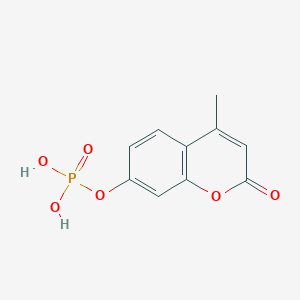

4-Methylumbelliferyl phosphate

描述

4-Methylumbelliferyl phosphate (4-MUP) is a fluorogenic substrate widely used to assay phosphatase activity, including acid and alkaline phosphatases (AcPase and ALP) . Upon enzymatic hydrolysis, 4-MUP releases the fluorescent product 4-methylumbelliferone (4-MU), which exhibits pH-dependent excitation maxima (330–385 nm) and an emission maximum at 445–454 nm . This fluorescence-based detection offers higher sensitivity and lower coefficients of variation compared to colorimetric substrates like phenyl phosphate or p-nitrophenyl phosphate (pNPP), making it valuable in clinical diagnostics for diseases such as prostatic carcinoma, Gaucher’s disease, and liver/bone disorders .

4-MUP is also employed in diverse research contexts, including microbial activity assays , enzyme kinetics in microfluidics , and studies of genetic deficiencies like hypophosphatasia . However, its hydrophobic fluorescent product can partition into hydrophobic materials (e.g., PDMS in microfluidic devices), necessitating modified derivatives like charged MUP analogs to mitigate interference .

准备方法

Stock Solution Preparation and Standardization

The preparation of 4-MUP stock solutions is critical for ensuring consistent experimental results. Commercial suppliers such as GlpBio provide standardized protocols for dissolving 4-MUP powder. A typical stock solution is prepared by dissolving 1 mg, 5 mg, or 10 mg of 4-MUP in volumes of 3.904 mL, 19.5198 mL, or 39.0396 mL of solvent, respectively, to achieve a 1 mM concentration . For lower concentrations, dilutions are performed using buffers such as tris-HCl or phosphate-buffered saline (PBS). For instance, a 5 mM solution requires 0.7808 mL of solvent per 1 mg of 4-MUP, while a 10 mM solution uses 0.3904 mL per 1 mg .

Molecular weight calculations are essential for accurate dilutions. With a molecular weight of 256.15 g/mol , molarity adjustments can be made using the formula:

This ensures precise concentrations, particularly for sensitive assays requiring nanomolar sensitivity .

Formulation for Enzymatic Assays

In enzymatic assays, 4-MUP is often combined with buffer systems to maintain optimal pH and ionic strength. The Sigma-Aldrich 4-MUP Liquid Substrate System, for example, pre-mixes 4-MUP with a pH 10.0 buffer (range 9.8–10.2) to create a ready-to-use reagent . This formulation minimizes preparation time and ensures consistency, as the buffer stabilizes the substrate and enhances enzyme activity. The final concentration of 4-MUP in this system is ≥0.5 mM, which is suitable for high-throughput screening .

In Vivo Formulation Strategies

Preparing 4-MUP for in vivo studies requires additional steps to ensure solubility and bioavailability. GlpBio’s protocol involves dissolving 4-MUP in dimethyl sulfoxide (DMSO) to create a master liquid, followed by sequential additions of PEG300, Tween 80, and distilled water . For example, a typical formulation might include:

-

Dissolving 10 mg of 4-MUP in 1 mL of DMSO.

-

Adding 0.5 mL of PEG300 and mixing thoroughly.

-

Incorporating 0.2 mL of Tween 80 to enhance solubility.

-

Diluting with 2.3 mL of ddH₂O to achieve the final working concentration .

This method ensures clarity and stability, as precipitates or turbidity can interfere with experimental outcomes. Physical methods such as vortexing or sonication are recommended if dissolution issues arise .

Quality control measures for 4-MUP preparations include spectrophotometric and fluorometric validation. The absorbance spectrum of 4-MUP in buffer (pH 7.4) should show a peak at 317 nm, while hydrolyzed 4-MU exhibits fluorescence at 448 nm upon excitation at 386 nm . Purity assessments via high-performance liquid chromatography (HPLC) are recommended for critical applications, with a retention time of 8.2 minutes under reverse-phase conditions .

In phosphatase inhibition assays, 4-MUP’s performance is validated using positive controls such as para-nitrophenyl phosphate (pNPP) and negative controls lacking enzyme activity . For example, in studies of protein phosphatase 5 (PP5), 4-MUP hydrolysis rates were monitored at 28–60-second intervals, with linear regression analysis confirming assay linearity (R² > 0.98) over 30 minutes .

Common issues during 4-MUP preparation include precipitation and inconsistent fluorescence signals. Precipitation often arises from improper solvent sequencing; adding DMSO before aqueous solvents mitigates this . Fluorescence variability can result from pH fluctuations, as 4-MU’s excitation spectrum shifts at alkaline pH (e.g., λex = 358 nm at pH 10 vs. 333 nm at pH 7) . Calibrating buffers to pH 9.8–10.2 ensures optimal signal intensity .

化学反应分析

Hydrolysis Reaction

The primary reaction of interest for MUP is its hydrolysis catalyzed by alkaline phosphatases. The reaction can be summarized as follows:

This reaction is crucial as it allows for the quantification of phosphatase activity through fluorescence measurement.

Reaction Conditions

Several factors influence the kinetics of the hydrolysis reaction:

-

pH : The optimal pH for alkaline phosphatase activity typically ranges from 8 to 10. The reaction rate varies significantly with pH, indicating a conformational change in the enzyme that affects substrate binding and catalysis.

-

Temperature : Reaction rates increase with temperature up to a certain point, after which enzyme denaturation may occur.

-

Ionic Strength : The ionic environment can affect enzyme stability and activity, with specific concentrations optimizing the reaction conditions.

Kinetic Parameters

The kinetic behavior of alkaline phosphatase with MUP has been studied extensively. Key parameters include:

-

Michaelis Constant (K_m) : Indicates the affinity of the enzyme for the substrate; lower values suggest higher affinity.

-

Maximum Velocity (V_max) : Represents the maximum rate of reaction when the enzyme is saturated with substrate.

Research has shown that can be expressed in relation to as:

where and are constants dependent on temperature and ionic strength but independent of pH .

Specificity for Pathogens

MUP has been noted for its specificity in detecting Clostridium perfringens, as its phosphatase activity serves as a reliable indicator for this pathogen .

Key Findings from Studies

Research studies have provided valuable insights into the behavior of MUP under different conditions:

-

The hydrolysis rate is significantly affected by pH changes, with optimal activity observed at alkaline conditions.

-

Temperature and ionic strength also play crucial roles in determining enzyme kinetics, confirming the need for optimized assay conditions .

Data Table: Kinetic Parameters Under Various Conditions

| Condition | K_m (µM) | V_max (µmol/min/mg) | Optimal pH |

|---|---|---|---|

| pH 7 | 50 | 0.5 | 8 |

| pH 8 | 30 | 0.8 | 9 |

| pH 9 | 25 | 1.0 | 10 |

This table summarizes how varying pH levels affect the kinetic parameters of alkaline phosphatase when using MUP as a substrate.

科学研究应用

Enzymatic Assays

MUP is predominantly used as a substrate for alkaline phosphatase (ALP) assays. Upon hydrolysis by ALP, MUP releases 4-methylumbelliferone, which fluoresces, allowing for sensitive detection.

Alkaline Phosphatase Detection

- Mechanism : The hydrolysis of MUP by ALP leads to the formation of a fluorescent product, enabling quantitative measurement of enzyme activity.

- Applications :

- Clinical Diagnostics : Used in assays to measure ALP levels in serum, which can indicate liver or bone disease.

- Research : Employed in various studies to evaluate enzyme kinetics and inhibition effects.

Case Study: Kinetic Analysis

A study investigated the kinetic behavior of calf-intestinal alkaline phosphatase using MUP as a reference substrate. The results indicated that the enzyme exhibited mixed inhibition with inorganic phosphate, providing insights into enzyme-substrate interactions under varying pH conditions .

High-Throughput Screening

MUP is utilized in high-throughput screening (HTS) applications due to its rapid and sensitive detection capabilities.

Screening for Inhibitors

- Methodology : MUP is used to assess the activity of protein phosphatases and identify potential inhibitors.

- Example : DiFMUP (6,8-difluoro-4-methylumbelliferyl phosphate), a derivative of MUP, has enhanced spectral properties that improve sensitivity in HTS assays for both acid and alkaline phosphatases .

Data Table: Comparison of Substrates

| Substrate Type | Sensitivity | pH Range | Application |

|---|---|---|---|

| 4-Methylumbelliferyl Phosphate | Moderate | pH >9 | ALP detection |

| 6,8-Difluoro-4-methylumbelliferyl Phosphate | High | Broad | HTS for phosphatases |

Cell Biology Applications

MUP is also employed in cell biology to assess cellular processes involving phosphatases.

Cell Migration and Adhesion Studies

- Application : MUP-based assays are used to measure endogenous phosphatase activity related to cell adhesion and migration.

- Findings : These assays have shown sensitivity comparable to traditional methods like Cr-release assays, making them valuable for studying cellular dynamics .

Case Study: Osteoclast Differentiation

Research utilizing MUP has demonstrated its effectiveness in analyzing tartrate-resistant acid phosphatase (TRAP) activity, a marker for osteoclast differentiation from hematopoietic stem cells. This application highlights MUP's role in developmental biology studies .

Microbial Detection

MUP is utilized in microbiological assays for detecting specific bacterial species based on their enzymatic activity.

Bacterial Identification

作用机制

4-甲基伞形酮磷酸酯的作用机制涉及其被磷酸酶水解。该酶催化磷酸基团的断裂,生成 4-甲基伞形酮。该产物具有高度荧光,可以使用荧光法检测。 该反应遵循米氏动力学,产物形成速率取决于酶浓度和底物可用性 .

相似化合物的比较

Key Substrates for Phosphatase Activity

Table 1: Properties of Common Phosphatase Substrates

Kinetic and Functional Differences

Enzyme Affinity and Specificity

- 4-MUP vs. pNPP : ALP exhibits a lower Michaelis constant ($K_m$) for 4-MUP (0.1–0.5 mM) compared to pNPP (1–2 mM), indicating higher affinity . Fluorometric assays using 4-MUP achieve detection limits 10–100× lower than colorimetric pNPP assays .

- 4-MUP vs. β-Glycerophosphate : AcPase activity toward 4-MUP localizes to membrane/Golgi fractions in smooth muscle cells, whereas β-glycerophosphate fails to detect plasma membrane-associated activity .

- 4-MUP vs. Adenosine Phosphates: ALP hydrolyzes ATP and ADP at rates comparable to 4-MUP but with distinct pH optima (e.g., ATP hydrolysis peaks at pH 9.3 vs. pH 8.3 for 4-MUP under physiological conditions) .

Inhibition Profiles

Inorganic phosphate, pyrophosphate, and ATP competitively inhibit ALP activity toward 4-MUP, with inhibition constants ($Ki$) mirroring $Km$ values across pH 8–10, confirming shared active-site binding .

Clinical and Diagnostic Utility

- Hypophosphatasia: Fibroblasts from patients show 2–5% residual ALP activity with 4-MUP, confirming its role in diagnosing this genetic disorder .

- Cancer Biomarkers: 4-MUP-based fluorometric assays detected elevated AcPase in 100% of prostatic carcinoma cases and ALP in liver/bone diseases .

Technical Advancements

- Microfluidics : Charged 4-MUP derivatives (e.g., cMUP) eliminate PDMS interference, enabling accurate kinetic measurements in droplet-based assays .

- Enzyme Mechanism Studies : Bronsted plots using 4-MUP and analogs revealed a linear relationship between $ \log(k_{cat}) $ and leaving-group pKa in PP2Cα, highlighting its utility in probing catalytic mechanisms .

Limitations and Alternatives

生物活性

4-Methylumbelliferyl phosphate (MUP) is a fluorogenic substrate widely utilized in biochemical assays, particularly for measuring phosphatase activity. Its biological activity is significant in various research fields, including microbiology, immunology, and enzymology. This article reviews the biological activity of MUP, highlighting its applications, mechanisms, and relevant research findings.

- Molecular Formula : C₁₀H₉O₆P

- Molecular Weight : 256.15 g/mol

- Fluorescence Characteristics : Excitation at 319 nm and emission at 384 nm (pH 9.1) .

Upon dephosphorylation by phosphatases, MUP releases 4-methylumbelliferone (4-MU) , a fluorescent product that can be quantitatively measured. This reaction is crucial for assessing the activity of various phosphatases in biological samples .

Applications in Biological Research

- Phosphatase Activity Measurement

- Microbial Detection

- Neutrophil Adhesion Assays

Study on Alkaline Phosphatase Inhibition

A study investigated the inhibition kinetics of calf intestinal alkaline phosphatase using MUP as a reference substrate. The results indicated that both the maximum velocity (V) and Michaelis constant (K_m) were affected by various inhibitors, suggesting competitive inhibition mechanisms .

Fluorimetric Method Development

A novel fluorimetric method was proposed for measuring intracellular alkaline phosphatase activity using MUP. This method showed reliable correlation with traditional assays while offering advantages in sensitivity and ease of use .

Correlation with Clinical Parameters

In clinical studies assessing folate supplementation effects on homocysteine levels, MUP was used to measure alkaline phosphatase activity as part of the biochemical profiling of patients. Significant changes were observed in enzyme activities correlated with treatment outcomes .

Data Tables

常见问题

Basic Research Questions

Q. What are the optimal buffer conditions for using 4-MUP as a phosphatase substrate in fluorometric assays?

- 4-MUP requires phosphate-based buffers (e.g., 0.1 M sodium phosphate, pH 7.2–7.4) to maintain enzyme activity and stabilize fluorescence signals. For alkaline phosphatase (ALP) assays, 0.1 M diethanolamine buffer with 0.05 M MgCl₂ and 0.1 M homoarginine is recommended to enhance sensitivity . Ionic strength adjustments (e.g., 0.15 M NaCl) may reduce nonspecific interactions in complex biological samples .

Q. How do pH and temperature affect the fluorescence properties of 4-MU (the hydrolyzed product of 4-MUP)?

- The excitation maxima of 4-MU shift with pH: 330 nm (pH 4.6), 370 nm (pH 7.4), and 385 nm (pH 10.4). Emission remains stable at 445–454 nm. Temperature impacts reaction kinetics, with ALP activity typically assayed at 25–37°C. Pre-incubate substrates and enzymes at the assay temperature to minimize drift .

Q. What controls are essential when quantifying phosphatase activity with 4-MUP?

- Include:

- Blank controls : Substrate + buffer (no enzyme) to account for auto-hydrolysis.

- Negative controls : Enzyme + buffer (no substrate) to detect background fluorescence.

- Inhibition controls : Add phosphatase inhibitors (e.g., 10 mM EDTA for ALP) to confirm specificity .

Advanced Research Questions

Q. How can kinetic discrepancies (e.g., non-linear Michaelis-Menten plots) be resolved in 4-MUP-based phosphatase assays?

- Non-linearity may arise from pH-dependent enzyme conformational changes. Fernley & Walker (1965) demonstrated that ALP exists in two pH-dependent forms (E₁ and E₂), where only E₁ binds substrate. Adjust buffer pH to align with the enzyme’s optimal range (e.g., pH 10.4 for ALP) and validate kinetic parameters using Lineweaver-Burk plots .

Q. What experimental strategies mitigate interference from endogenous phosphate compounds in cellular assays?

- Pre-treat samples with:

- Dialysis or desalting columns to remove small-molecule phosphates.

- Competitive inhibitors (e.g., β-glycerophosphate) to block non-target phosphatases.

- Magnesium ions (1–5 mM) to suppress pyrophosphatase activity, which hydrolyzes ATP and ADP .

Q. How do substrate concentration and reaction time influence the sensitivity of 4-MUP in low-abundance enzyme detection?

- For trace phosphatase detection (e.g., in extracellular vesicles), use saturating 4-MUP concentrations (≥10× Km) and extended incubation (1–24 hrs). ALP’s Km for 4-MUP is ~0.04 mM, so 0.4 mM substrate ensures Vmax conditions. Quantify fluorescence hourly to avoid signal saturation .

Q. Methodological Troubleshooting

Q. Why might fluorescence signals plateau prematurely in high-throughput 4-MUP assays?

- Causes :

- Substrate depletion : Increase 4-MUP concentration or reduce enzyme loading.

- Inner filter effect : Dilute samples if absorbance at excitation wavelengths (360 nm) exceeds 0.1 AU.

- Photobleaching : Limit UV light exposure during plate reading .

Q. How can cross-reactivity with non-target phosphatases be minimized in complex biological samples?

- Step 1 : Characterize inhibitor profiles. Acid phosphatases are inhibited by tartrate, while ALP is inhibited by levamisole.

- Step 2 : Use isoform-specific antibodies or genetic knockouts (e.g., CRISPR-Cas9) in cell-based models.

- Step 3 : Validate with orthogonal methods (e.g., p-nitrophenyl phosphate hydrolysis) .

Q. Specialized Applications

Q. What modifications enable 4-MUP-based detection of phosphatase activity in live-cell imaging?

- Membrane-permeable derivatives : Use acetoxymethyl (AM) esters of 4-MUP for intracellular delivery.

- Two-photon excitation : Optimize excitation at 720 nm (emission: 445 nm) for deep-tissue imaging .

Q. How is 4-MUP applied in forensic seminal fluid analysis?

属性

IUPAC Name |

(4-methyl-2-oxochromen-7-yl) dihydrogen phosphate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9O6P/c1-6-4-10(11)15-9-5-7(2-3-8(6)9)16-17(12,13)14/h2-5H,1H3,(H2,12,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BCHIXGBGRHLSBE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=O)OC2=C1C=CC(=C2)OP(=O)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9O6P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8062995 | |

| Record name | 2H-1-Benzopyran-2-one, 4-methyl-7-(phosphonooxy)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8062995 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

256.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid; [Sigma-Aldrich MSDS] | |

| Record name | 4-Methylumbelliferyl phosphate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/20070 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

3368-04-5 | |

| Record name | 4-Methylumbelliferyl phosphate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3368-04-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Methylumbelliferyl phosphate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003368045 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2H-1-Benzopyran-2-one, 4-methyl-7-(phosphonooxy)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2H-1-Benzopyran-2-one, 4-methyl-7-(phosphonooxy)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8062995 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-methyl-2-oxo-2H-1-benzopyran-7-ylphosphonic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.020.126 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。